molecular formula C18H18FNO4 B4189931 4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4189931
M. Wt: 331.3 g/mol
InChI Key: WDRFBEQFCVGFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a fluorophenyl group and three methoxy groups attached to the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-fluoroaniline with a suitable aldehyde, followed by cyclization and methoxylation steps to introduce the methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)piperazin-1-yl derivatives
  • 2-fluorophenylpyridine derivatives
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of a fluorophenyl group and three methoxy groups attached to the quinolinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)11(8-15(21)20-13)10-6-4-5-7-12(10)19/h4-7,9,11H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRFBEQFCVGFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-FLUOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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